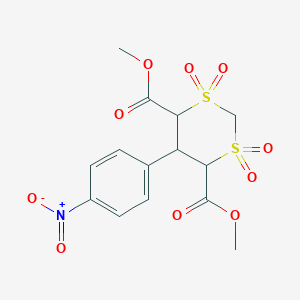
Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide is a chemical compound that has been of great interest to the scientific community due to its unique properties and potential applications. It is a highly reactive and unstable compound that has been found to exhibit strong oxidizing properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide is not fully understood. However, it is believed to act as a potent oxidizing agent, which can lead to the formation of free radicals. These free radicals can then react with biological molecules, leading to cellular damage and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide are not fully understood. However, it has been found to exhibit anticancer properties, which suggests that it may have an effect on the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide in lab experiments is its strong oxidizing properties, which can be useful in organic synthesis. However, its instability and reactivity can make it difficult to handle and work with, which can be a limitation.
Direcciones Futuras
There are several future directions for the study of Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide. One potential direction is the further study of its anticancer properties, which may lead to the development of new cancer treatments. Another direction is the development of new synthetic methods for the compound, which may make it more accessible for use in various fields of science. Additionally, the study of its mechanism of action may lead to a better understanding of its biological effects.
Métodos De Síntesis
The synthesis of Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide is a complex process that involves several steps. The first step involves the reaction of 4-nitrobenzaldehyde with 1,3-dithiane-2-carboxylic acid to form a Schiff base. This Schiff base is then treated with dimethyl sulfate to form the desired compound. The synthesis of this compound requires careful attention to detail and must be carried out under controlled conditions to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide has been widely studied for its potential applications in various fields of science. It has been found to exhibit strong oxidizing properties, which makes it useful in the field of organic synthesis. It has also been studied for its potential applications in the field of medicine, as it has been found to exhibit anticancer properties.
Propiedades
IUPAC Name |
dimethyl 5-(4-nitrophenyl)-1,1,3,3-tetraoxo-1,3-dithiane-4,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO10S2/c1-24-13(16)11-10(8-3-5-9(6-4-8)15(18)19)12(14(17)25-2)27(22,23)7-26(11,20)21/h3-6,10-12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFCFRPXPDGJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(S(=O)(=O)CS1(=O)=O)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)

![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)


![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)



![N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940138.png)